2-(2-Bromoethoxy)-2-cyclopropylacetonitrile
Description
Properties
IUPAC Name |
2-(2-bromoethoxy)-2-cyclopropylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-3-4-10-7(5-9)6-1-2-6/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELKRLAGXCRRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylacetonitrile with 2-bromoethanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the nitrile group of cyclopropylacetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The Williamson Ether Synthesis is a notable method for producing ethers, including compounds like this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in deprotonation reactions to generate nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Biological Research: May be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action for 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution or electrophilic addition, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)acetonitrile
Key Differences :
- Substituent : Lacks the bromine atom and features a cyclopropylmethoxy group instead of bromoethoxy.
- Reactivity : The absence of bromine reduces its utility in substitution reactions, limiting its role as a synthetic intermediate.
- Applications: Primarily used as a building block in organic synthesis, with commercial availability noted .
Key Differences :
General Brominated Acetonitrile Derivatives
Compounds like 2-bromoethoxyacetonitrile (without the cyclopropyl group) share the reactive bromine site but lack steric hindrance from the cyclopropyl moiety. This difference impacts their stability and regioselectivity in reactions .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Patent and Literature Landscape
Biological Activity
2-(2-Bromoethoxy)-2-cyclopropylacetonitrile, with the CAS number 2193065-28-8, is a compound of interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a bromoethoxy moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains seven carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom. The presence of the bromine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. The cyclopropyl group is notable for imparting unique steric and electronic properties to the compound.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, particularly:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents.
- Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase, which is significant in diabetes management.
- Potential Anticancer Properties : Its structural features may allow interactions with cancer-related biological targets.
Structure-Activity Relationship (SAR)
The SAR studies focus on understanding how modifications to the bromoethoxy side chain and cyclopropyl group influence biological activity. Variations in substituents can significantly impact the compound's interaction with biological targets.
| Substituent Variation | Expected Impact |
|---|---|
| Increased chain length | Enhanced lipophilicity and potential receptor binding |
| Altered position of bromine | Changes in electrophilicity and reactivity |
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effect on various biological targets. These include:
- Kinase Inhibition Assays : Screening against kinases has shown promising results, suggesting potential therapeutic applications in oncology.
- Antimicrobial Testing : The compound demonstrated activity against specific bacterial strains, indicating its potential as an antimicrobial agent.
In Vivo Studies
Research involving animal models is crucial for assessing pharmacokinetics, toxicity, and overall efficacy. Preliminary findings indicate that:
- The compound exhibits favorable pharmacokinetic properties.
- Toxicity profiles are being evaluated to ensure safety for potential therapeutic use.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of bromoalkyl compounds revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Enzyme Inhibition : Research highlighted that compounds with similar structures effectively inhibited α-glucosidase, suggesting that this compound may also possess this capability.
Q & A
Q. What are the key synthetic pathways for preparing 2-(2-bromoethoxy)-2-cyclopropylacetonitrile, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, bromoethyl ether intermediates (e.g., 2-bromoethoxy derivatives) are reacted with cyclopropyl acetonitrile precursors under basic conditions (e.g., K₂CO₃/NaI in dioxane) . Purity optimization involves:
- Chromatographic purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers for separation (retention time ~1.38 minutes under SMD-TFA05 conditions) .
- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to remove unreacted starting materials.
- Spectroscopic validation : LC-MS (m/z ~771 [M+H]⁺) and NMR to confirm structural integrity .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy to monitor degradation under UV/visible light.
- Humidity tests : Karl Fischer titration to measure moisture uptake in hygroscopic environments.
Store the compound in amber vials at -20°C under inert gas (argon/nitrogen) to minimize bromine displacement or hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromoethoxy group in nucleophilic substitution reactions?
The bromoethoxy moiety acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:
- Steric effects : The cyclopropyl ring may hinder backside attack, favoring elimination over substitution in bulky environments .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Contradictions in reported yields (e.g., 44–55% vs. 67–96% in similar systems) may arise from competing elimination pathways or incomplete purification .
Q. How does the cyclopropyl ring influence the compound’s electronic and steric properties in medicinal chemistry applications?
The cyclopropyl group:
- Electronic effects : Induces ring strain (~27 kcal/mol), increasing reactivity in ring-opening reactions.
- Steric effects : Restricts rotational freedom, potentially enhancing binding specificity in drug-target interactions.
- Metabolic stability : Compared to non-cyclic analogs, cyclopropane derivatives often exhibit slower hepatic degradation due to reduced cytochrome P450 affinity .
Comparative studies with analogs (e.g., 2-bromo-6-hydroxyphenylacetonitrile) show that substituent electronegativity modulates bioactivity .
Q. What analytical strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
To address discrepancies:
- Byproduct analysis : Use LC-MS/MS to identify side products (e.g., elimination derivatives or dimerized species).
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to optimize reaction time and temperature.
- Computational modeling : Density functional theory (DFT) can predict transition states and explain steric/electronic barriers .
For example, lower yields in Reference Example 109 (44–55%) vs. Example 381 (higher yields) may reflect differences in solvent purity or catalyst loading .
Q. How can researchers design multi-step syntheses using this compound as a key intermediate?
Example workflow for pharmaceutical intermediates:
Substitution : React with amines (e.g., (R)-2-amino-3-methoxy-3-oxopropane-1-sulfonic acid) to form sulfonamide derivatives .
Protection/deprotection : Use tert-butyl carbamate (Boc) or trimethylsilyl (TMS) groups to protect reactive sites during subsequent steps .
Cyclization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct spirocyclic frameworks .
Critical parameters include stoichiometric control of bromoethoxy displacement and minimizing racemization in chiral intermediates .
Q. What are the challenges in interpreting spectral data (NMR, LC-MS) for this compound and its derivatives?
Common pitfalls:
- NMR splitting patterns : The cyclopropyl ring’s anisotropic effects complicate proton assignments (e.g., coupling constants J = 4–8 Hz for adjacent protons).
- LC-MS adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may obscure molecular ion peaks; use ammonium formate buffers to suppress adduct formation .
- Isomeric byproducts : Chiral centers or regioisomers (e.g., para vs. ortho substitution) require chiral columns or 2D NMR (e.g., NOESY) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
